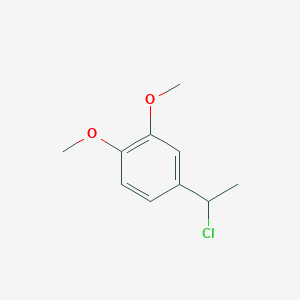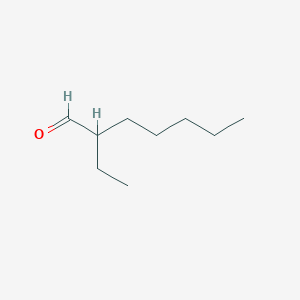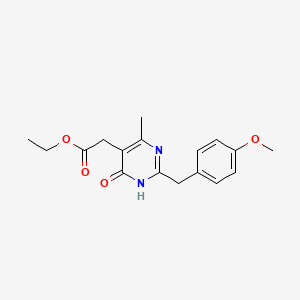![molecular formula C28H25N5O4 B12122269 ethyl 4-{2-amino-3-[(4-ethoxyphenyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate](/img/structure/B12122269.png)
ethyl 4-{2-amino-3-[(4-ethoxyphenyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le benzoate d'éthyle 4-{2-amino-3-[(4-éthoxyphényl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl} est un composé organique complexe qui appartient à la classe des composés hétérocycliques. Ce composé présente un noyau pyrrolo[2,3-b]quinoxaline, connu pour ses diverses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du benzoate d'éthyle 4-{2-amino-3-[(4-éthoxyphényl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl} implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse courante comprend :
-
Formation du noyau pyrrolo[2,3-b]quinoxaline : : Cette étape implique souvent la cyclisation de précurseurs appropriés en conditions acides ou basiques.
-
Introduction du groupe amino : : Le groupe amino peut être introduit par nitration suivie de réduction. La nitration peut être effectuée en utilisant de l'acide nitrique (HNO₃) et de l'acide sulfurique (H₂SO₄), suivie d'une réduction par l'étain (Sn) et l'acide chlorhydrique (HCl).
-
Carbamoylation : : Le groupe carbamoyle éthoxyphényl peut être introduit en utilisant du chloroformate d'éthyle et une amine appropriée en conditions basiques, telles que l'utilisation de triéthylamine (TEA).
-
Estérification : : La dernière étape implique l'estérification pour introduire le groupe benzoate, généralement en utilisant de l'alcool éthylique (éthanol) et une quantité catalytique d'acide sulfurique (H₂SO₄).
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des étapes de synthèse mentionnées ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions réactionnelles et le passage à l'échelle du processus en utilisant des réacteurs discontinus avec un contrôle précis de la température et de la pression.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe amino, formant des dérivés nitroso ou nitro.
Réduction : Les réactions de réduction peuvent cibler le groupe carbamoyle, le convertissant en une amine.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire à diverses positions sur les cycles aromatiques.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium (KMnO₄) ou trioxyde de chrome (CrO₃) en milieu acide.
Réduction : Hydrure de lithium et d'aluminium (LiAlH₄) ou borohydrure de sodium (NaBH₄).
Substitution : Halogénation à l'aide de brome (Br₂) ou de chloruration à l'aide de chlore (Cl₂) en présence d'un catalyseur comme le fer (Fe).
Principaux produits
Oxydation : Formation de dérivés nitroso ou nitro.
Réduction : Formation d'amines primaires.
Substitution : Dérivés halogénés à des positions spécifiques sur les cycles aromatiques.
Applications de recherche scientifique
Le benzoate d'éthyle 4-{2-amino-3-[(4-éthoxyphényl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl} a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteur.
Médecine : Exploré pour ses propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires.
Mécanisme d'action
Le mécanisme d'action du benzoate d'éthyle 4-{2-amino-3-[(4-éthoxyphényl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl} implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier au site actif des enzymes, inhibant leur activité, ou interagir avec les récepteurs, modulant leurs voies de signalisation. Les voies exactes dépendent du contexte biologique spécifique et des molécules cibles impliquées.
Applications De Recherche Scientifique
Ethyl 4-{2-amino-3-[(4-ethoxyphenyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of ethyl 4-{2-amino-3-[(4-ethoxyphenyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways depend on the specific biological context and the target molecules involved.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-amino-4-(4-éthoxyphényl)thiophène-3-carboxylate d'éthyle
- 2-amino-4-(4-éthylphényl)thiophène-3-carboxylate d'éthyle
- 2-amino-4-(4-propoxyphényl)thiophène-3-carboxylate d'éthyle
Unicité
Le benzoate d'éthyle 4-{2-amino-3-[(4-éthoxyphényl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl} est unique en raison de sa combinaison spécifique de groupes fonctionnels et du noyau pyrrolo[2,3-b]quinoxaline. Cette structure confère une réactivité chimique et une activité biologique distinctes par rapport à d'autres composés similaires, ce qui en fait une molécule précieuse pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C28H25N5O4 |
|---|---|
Poids moléculaire |
495.5 g/mol |
Nom IUPAC |
ethyl 4-[2-amino-3-[(4-ethoxyphenyl)carbamoyl]pyrrolo[3,2-b]quinoxalin-1-yl]benzoate |
InChI |
InChI=1S/C28H25N5O4/c1-3-36-20-15-11-18(12-16-20)30-27(34)23-24-26(32-22-8-6-5-7-21(22)31-24)33(25(23)29)19-13-9-17(10-14-19)28(35)37-4-2/h5-16H,3-4,29H2,1-2H3,(H,30,34) |
Clé InChI |
SFKMJMZNAWSJGT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)C(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8'-ethyl-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12122193.png)
![2-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B12122196.png)
![3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine](/img/structure/B12122200.png)


![4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122212.png)
![Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B12122213.png)



![2-(4-ethylpiperazin-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12122232.png)

![(5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12122241.png)

